PDE1 Affinity and Selectivity Profile
ITI-214 demonstrates picomolar affinity for PDE1 (Ki = 58 pM) with >1,000-fold selectivity over the nearest other PDE family, PDE4D. In direct comparison, the commonly used PDE5 inhibitor sildenafil exhibits an IC50 of 0.281 µM for PDE1, which is approximately 4,800-fold less potent than ITI-214's Ki. This vast difference in potency and selectivity profile is critical for experiments requiring specific PDE1 inhibition without confounding off-target effects on other PDE families [1].
| Evidence Dimension | PDE1 inhibitory potency |
|---|---|
| Target Compound Data | ITI-214: Ki = 58 pM (0.000058 µM) for PDE1 |
| Comparator Or Baseline | Sildenafil: IC50 = 0.281 µM for PDE1 |
| Quantified Difference | ITI-214 is approximately 4,845-fold more potent at inhibiting PDE1 than sildenafil (0.281 µM / 0.000058 µM). |
| Conditions | Enzymatic assays using recombinant human PDE enzymes. ITI-214 data from fluorescent-labeled cAMP assay; Sildenafil data from native enzyme purified from human heart tissue. |
Why This Matters
This data directly supports the selection of ITI-214 over common PDE5 inhibitors for any study where specific PDE1 inhibition is required to avoid confounding results from PDE5 or other PDE family engagement.
- [1] Chemical Probes Portal. ITI-214. Updated 2022 Jun 12. Bender AT, Beavo JA. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacol Rev. 2006 Sep;58(3):488-520. View Source
